2-(6-Oxoheptanoyl)oxazole

Lipoxygenase Inhibition Inflammation Oncology

2-(6-Oxoheptanoyl)oxazole is a differentiated oxazole scaffold essential for LOXL2-selective inhibitor development, delivering a 50-fold selectivity window over LOX (IC₅₀ 62 nM vs 3,100 nM). Unlike generic oxazole derivatives, its unique 6-oxoheptanoyl side chain critically governs target engagement and metabolic stability—simple substitution invalidates SAR. This compound also enables multi-target pathway deconvolution (lipoxygenase, carboxylesterase, formyltetrahydrofolate synthetase) and cellular differentiation assays. Procure at ≥97% purity for reproducible enzyme assays and analytical method validation.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 898759-00-7
Cat. No. B1325482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Oxoheptanoyl)oxazole
CAS898759-00-7
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(=O)CCCCC(=O)C1=NC=CO1
InChIInChI=1S/C10H13NO3/c1-8(12)4-2-3-5-9(13)10-11-6-7-14-10/h6-7H,2-5H2,1H3
InChIKeySGAUMJBNQNYVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Oxoheptanoyl)oxazole (CAS 898759-00-7) Procurement Specifications and Identity Profile


2-(6-Oxoheptanoyl)oxazole (CAS 898759-00-7, IUPAC: 1-(1,3-oxazol-2-yl)heptane-1,6-dione) is a synthetic heterocyclic organic compound characterized by an oxazole core linked to a 6-oxoheptanoyl side chain . With the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol [1], this compound serves as a versatile scaffold in medicinal chemistry and biological research . Commercially available at purities ≥97%, it functions primarily as a research tool for probing lipoxygenase-related pathways, antimicrobial targets, and cellular proliferation mechanisms [2][3]. Its unique structural arrangement—a five-membered oxazole heterocycle fused to a heptane-1,6-dione moiety—confers distinct electronic and steric properties that influence target engagement and metabolic stability compared to other oxazole derivatives .

Why 2-(6-Oxoheptanoyl)oxazole (CAS 898759-00-7) Cannot Be Indiscriminately Substituted with Other Oxazoles


Generic substitution of oxazole derivatives is scientifically invalid due to the profound impact of subtle structural variations on target selectivity, potency, and physicochemical properties [1]. The 6-oxoheptanoyl moiety in 2-(6-Oxoheptanoyl)oxazole is not merely a passive appendage; it actively modulates enzyme binding through specific hydrogen-bonding and hydrophobic interactions within the active sites of lipoxygenases and related enzymes [2][3]. Simply replacing this compound with another oxazole—such as 2-(5-oxohexanoyl)oxazole, 2-phenyloxazole, or an isoxazole analog—can drastically alter inhibitory profiles (e.g., shifting IC50 values by orders of magnitude), change isoform selectivity (e.g., from 5-LOX to 12/15-LOX), and affect metabolic stability and cellular permeability [4]. Therefore, experimental reproducibility and valid structure-activity relationship (SAR) interpretation demand the use of precisely defined chemical entities. The quantitative evidence presented in Section 3 underscores why 2-(6-Oxoheptanoyl)oxazole must be procured as a specific reagent rather than a class-representative surrogate [1].

2-(6-Oxoheptanoyl)oxazole (CAS 898759-00-7) Quantitative Differentiation Evidence for Scientific Procurement


Lipoxygenase Isoform Selectivity Profile for Inflammation and Cancer Research

2-(6-Oxoheptanoyl)oxazole exhibits a distinct selectivity pattern across human lipoxygenase (LOX) isoforms, with a >50-fold difference in inhibitory potency between LOX (IC50 = 3.1 μM) and LOXL2 (IC50 = 62 nM) [1]. This stands in contrast to broad-spectrum LOX inhibitors like zileuton (5-LOX IC50 ~0.5–1 μM) or NDGA (non-selective pan-LOX inhibitor with IC50 values of 0.2–30 μM) [2]. The compound's 50-fold selectivity window for LOXL2 over LOX provides a valuable tool for dissecting the specific roles of LOXL2 in tumor microenvironment remodeling and fibrotic diseases, without the confounding pan-LOX effects of common reference inhibitors [1][3].

Lipoxygenase Inhibition Inflammation Oncology Enzymology

Dual LOX/Carboxylesterase Inhibition Profile as a Differentiator from Isoxazole Analogs

Unlike many oxazole and isoxazole derivatives that act as selective single-target inhibitors, 2-(6-Oxoheptanoyl)oxazole exhibits a multi-target inhibition profile including lipoxygenase, carboxylesterase, and formyltetrahydrofolate synthetase [1]. For instance, UTL-5g (N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide) functions primarily as a prodrug requiring carboxylesterase-mediated bioactivation, whereas 2-(6-Oxoheptanoyl)oxazole directly inhibits carboxylesterase activity [1][2]. This functional divergence—direct inhibition versus substrate-dependent activation—highlights the critical impact of the 6-oxoheptanoyl substituent on enzyme engagement [1].

Multi-target Pharmacology Enzyme Inhibition Prodrug Activation

Structural Basis for Differential Target Engagement: 6-Oxoheptanoyl Moiety vs. Simpler Acyl Chains

The 6-oxoheptanoyl side chain in 2-(6-Oxoheptanoyl)oxazole provides an extended, flexible hydrophobic linker terminating in a ketone group, enabling interactions with deeper hydrophobic pockets and polar residues in target enzymes . This contrasts sharply with simpler 2-acyl oxazoles (e.g., 2-acetyloxazole or 2-benzoyloxazole), which lack the chain length and terminal carbonyl necessary for optimal engagement with lipoxygenase active sites [1]. SAR studies on related oxazole LOX inhibitors demonstrate that increasing alkyl chain length and incorporating polar termini (such as ketones or hydroxyls) significantly enhances potency and isoform selectivity [1].

Structure-Activity Relationship Molecular Recognition Computational Chemistry

Cellular Proliferation Arrest and Differentiation Induction in Neoplastic Models

2-(6-Oxoheptanoyl)oxazole has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1][2]. This activity is not universally shared by all oxazole derivatives; many act purely as cytotoxic agents without inducing differentiation [3]. For example, while compounds like etoxazole demonstrate cytotoxic IC50 values in the 30–90 μM range against various cancer cell lines, 2-(6-Oxoheptanoyl)oxazole's dual anti-proliferative and pro-differentiation effect offers a mechanistically distinct profile [1][3].

Cancer Biology Cell Differentiation High-Throughput Screening

Recommended Application Scenarios for 2-(6-Oxoheptanoyl)oxazole (CAS 898759-00-7) in Scientific and Industrial Settings


LOXL2-Selective Probe Development for Fibrosis and Cancer Metastasis Research

Utilize 2-(6-Oxoheptanoyl)oxazole as a starting scaffold for designing LOXL2-selective inhibitors, leveraging its 50-fold selectivity window over LOX (IC50 62 nM vs 3100 nM) [1]. This selectivity, derived from BindingDB affinity data, enables specific interrogation of LOXL2's role in extracellular matrix remodeling and tumor microenvironment modulation without confounding pan-LOX inhibition [2]. Procure material at ≥97% purity (e.g., Fluorochem F202605) for reproducible SAR studies and in vitro enzyme assays .

Multi-Target Inflammation and Oncology Mechanistic Studies

Employ 2-(6-Oxoheptanoyl)oxazole in pathway deconvolution experiments where simultaneous modulation of lipoxygenase, carboxylesterase, and formyltetrahydrofolate synthetase is required [1]. Its unique multi-target fingerprint, as documented in medical literature, makes it suitable for investigating crosstalk between arachidonic acid metabolism and folate-dependent processes in inflammatory carcinogenesis [2]. Use in conjunction with selective single-target inhibitors as controls to isolate pathway-specific effects.

Chemical Biology Tool for Differentiation Therapy Research

Deploy 2-(6-Oxoheptanoyl)oxazole in cellular differentiation assays where the induction of monocyte lineage commitment from undifferentiated precursors is the primary readout [1]. This application is supported by evidence of proliferation arrest and differentiation induction in neoplastic models [2]. Suitable for high-content screening campaigns aimed at identifying novel differentiation-inducing agents for hematological malignancies [1].

Quality Control and Reference Standard for Oxazole-Based Library Synthesis

Use 2-(6-Oxoheptanoyl)oxazole as a reference standard for validating the synthesis and purity of novel oxazole derivatives with extended acyl chains. Its well-defined structure (CAS 898759-00-7, MDL MFCD07699317) and commercial availability at 97–98% purity from suppliers like Fluorochem and Leyan facilitate its use in analytical method development (HPLC, LC-MS) and as a comparator in structure-activity relationship studies [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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